molecular formula C7H5BCl2O4 B1426203 4-Carboxy-2,6-dichlorophenylboronic acid CAS No. 1451392-97-4

4-Carboxy-2,6-dichlorophenylboronic acid

Cat. No. B1426203
CAS RN: 1451392-97-4
M. Wt: 234.83 g/mol
InChI Key: AAWMXCHCDYCQAL-UHFFFAOYSA-N
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Description

4-Carboxy-2,6-dichlorophenylboronic acid is a chemical compound with the molecular formula C7H5BCl2O4 . It is used in laboratory chemicals and synthesis of substances .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring which bears at least one carboxyl group . The molecular weight is 234.82 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, boronic acids are known to be involved in various types of coupling reactions, such as Suzuki coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the available resources .

Scientific Research Applications

1. Fluorescence Sensing

4-Carboxy-2,6-dichlorophenylboronic acid has been used as a precursor for the preparation of fluorescent carbon quantum dots. These dots have demonstrated high selectivity and sensitivity for benzo[a]pyrene (BaP) in water, making them effective sensors for BaP detection. This application is notable for its simplicity, rapidness, low cost, and high sensitivity and stability, particularly in real water sample analysis (Sun et al., 2021).

2. Vibrational Spectroscopy Studies

The compound has been the subject of vibrational spectroscopy studies, including both theoretical and experimental analyses using FT-IR and Raman spectroscopy. These studies have focused on the molecular structure and spectroscopic parameters of this compound, contributing to the understanding of its intermolecular hydrogen bonding and potential energy distribution (Dikmen & Alver, 2021).

3. Structural and Spectroscopic Properties

Research has been conducted on the solvent-dependent structural properties of this compound using X-ray diffraction and nuclear magnetic resonance spectroscopy. This study revealed how the structural properties of the compound vary depending on the solvent used, offering insights into its chemical behavior in different environments (Dikmen, Alver, & Parlak, 2018).

4. Solid-State Structures

The solid-state structures of this compound and its hydrates have been reported. This study focused on the crystallization of the compound from different solvents and the resulting molecular arrangements in the crystal lattices, contributing to the understanding of its crystallography (SeethaLekshmi & Pedireddi, 2007).

5. Corrosion Inhibition

Research has identified carboxyphenylboronic acid (CPBA), a related compound, as an efficient corrosion inhibitor for steel in environments containing carbon dioxide. This study highlighted its ability to retard corrosion reactions and protect metal surfaces, providing insights into its potential applications in corrosion prevention (Nam et al., 2013).

Safety and Hazards

4-Carboxy-2,6-dichlorophenylboronic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-borono-3,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BCl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWMXCHCDYCQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)C(=O)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BCl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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